molecular formula C25H27N3O4 B6066764 6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B6066764
M. Wt: 433.5 g/mol
InChI Key: IUPQUWMIVBRWKZ-UHFFFAOYSA-N
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Description

6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[c]chromen-4(1H)-one core structure with various functional groups attached, including a piperazine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[c]chromen-4(1H)-one core and introduce the various substituents through a series of nucleophilic substitution, condensation, and cyclization reactions. Key reagents and catalysts used in these steps may include sodium ethoxide, pyridine, and piperazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its structural complexity, it may exhibit pharmacological activity, such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: It could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals

Mechanism of Action

The mechanism of action of 6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups may allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of a cyclopenta[c]chromen-4(1H)-one core with a piperazine and pyridine moiety. This structural arrangement may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-methyl-7-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-17-22(6-5-20-19-3-2-4-21(19)25(30)32-24(17)20)31-16-23(29)28-13-11-27(12-14-28)15-18-7-9-26-10-8-18/h5-10H,2-4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPQUWMIVBRWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N4CCN(CC4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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